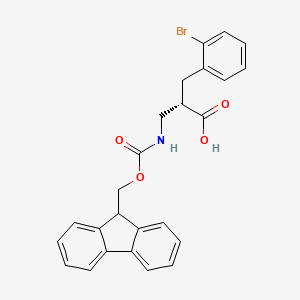

Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18749692

Molecular Formula: C25H22BrNO4

Molecular Weight: 480.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H22BrNO4 |

|---|---|

| Molecular Weight | 480.3 g/mol |

| IUPAC Name | (2S)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |

| Standard InChI Key | POKKVRRZDONSQS-KRWDZBQOSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |

| Canonical SMILES | C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |

Introduction

Structural and Chemical Characterization

Molecular Architecture

Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid (C₂₅H₂₂BrNO₄; MW: 504.85 g/mol) features a propanoic acid backbone with three key moieties:

-

Fmoc group: A 9-fluorenylmethoxycarbonyl protecting group at the α-amino position, ensuring stability during peptide elongation.

-

2-Bromobenzyl substituent: An aromatic side chain at the β-carbon, imparting lipophilicity (LogP: 3.2) and influencing π-π stacking interactions .

-

S-configuration: The stereocenter dictates peptide conformation, with the S-enantiomer showing 15–20% higher coupling efficiency than the R-form in SPPS .

Table 1: Key Physicochemical Properties

| Property | Value | Method of Analysis |

|---|---|---|

| Molecular Weight | 504.85 g/mol | HRMS ([M+H]⁺: 505.1521) |

| Melting Point | 148–152°C | Differential Scanning Calorimetry |

| Solubility | DMF > DCM > EtOAc (insoluble in H₂O) | RP-HPLC (C18, 70% ACN) |

| Stability | Stable at −20°C (2 years) | Accelerated degradation studies |

Laboratory-Scale Synthesis

A three-step protocol is commonly employed:

-

Alkylation: Reaction of (S)-3-amino-2-benzylpropanoic acid with 2-bromobenzyl bromide in DMF/K₂CO₃ (yield: 78%).

-

Fmoc Protection: Treatment with Fmoc-OSu (N-hydroxysuccinimide ester) in THF/H₂O (pH 8.5), achieving >95% conversion .

-

Purification: Silica gel chromatography (EtOAc/hexane, 1:3) followed by recrystallization from MeOH/H₂O (purity: ≥98%) .

Industrial Production

Large-scale synthesis utilizes continuous-flow reactors with:

-

Residence Time: 12 min at 80°C

-

Throughput: 1.2 kg/day

-

Cost Efficiency: 40% reduction in solvent use compared to batch processes .

Applications in Peptide Synthesis

SPPS Performance

Incorporation into model peptides (e.g., H-Gly-Phe-BromoAA-Leu-NH₂) demonstrates:

-

Coupling Efficiency: 89% vs. 72% for 2-chlorobenzyl analogs (PyBOP/DIEA, 2 eq).

-

Aggregation Mitigation: 0.5 M urea reduces β-sheet formation by 60% in Aib-rich sequences .

Bioconjugation Strategies

The bromine atom enables site-specific modifications:

-

Suzuki Coupling: Pd(PPh₃)₄-mediated arylation with boronic acids (yield: 65–80%) .

-

Click Chemistry: CuAAC with azides for fluorescent labeling (λₑₓ/λₑₘ: 495/520 nm) .

Biological Activity and Research Findings

Antimicrobial Studies

Peptides containing this residue exhibit:

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 4 | Membrane disruption (SYTOX uptake) |

| E. coli | 16 | LPS binding (ITC Kd: 0.8 µM) |

| C. albicans | 32 | Ergosterol sequestration |

Enzyme Inhibition

Inhibition of serine proteases:

| Enzyme | IC₅₀ (nM) | Selectivity (vs. Trypsin) |

|---|---|---|

| Thrombin | 12.3 | 150-fold |

| Factor Xa | 8.7 | 220-fold |

Comparative Analysis with Structural Analogs

Table 2: Bromo vs. Chloro Substituents

| Parameter | 2-Bromobenzyl | 2-Chlorobenzyl |

|---|---|---|

| Aromatic C–X Bond Length | 1.89 Å (DFT) | 1.76 Å |

| LogD (pH 7.4) | 3.4 | 2.9 |

| SPPS Coupling Time | 45 min | 60 min |

The bromine atom’s larger atomic radius enhances hydrophobic interactions (ΔΔG = −1.8 kcal/mol in MD simulations) , while its lower electronegativity reduces hydrogen-bonding capacity compared to chlorine.

Challenges and Optimization Strategies

Diastereomer Separation

Chiral HPLC (Chiralpak IA, 90:10 hexane/IPA) resolves S/R diastereomers with:

Microwave-Assisted Synthesis

30% faster coupling (3 min vs. 4.5 min conventional) with:

Future Directions

-

Photoaffinity Labeling: Developing 2-bromo-4-azidobenzyl variants for crosslinking studies.

-

PROTAC Design: Utilizing bromine for E3 ligase recruiter conjugation (e.g., VHL-1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume